Lipophilicity vs. 2-Methyl-1,6-naphthyridine
7-Chloro-2-methyl-1,6-naphthyridine exhibits a measured LogP of 1.87, compared to 2-methyl-1,6-naphthyridine (LogP = 1.94) . The introduction of the 7-chloro substituent reduces lipophilicity by approximately 0.07 LogP units, which can be significant in fine-tuning drug-like properties such as membrane permeability and metabolic stability . This quantitative difference allows for precise control over the compound's distribution profile in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 2-Methyl-1,6-naphthyridine: LogP = 1.94 |
| Quantified Difference | ΔLogP = -0.07 |
| Conditions | Calculated/predicted values from vendor technical datasheets |
Why This Matters
Precise lipophilicity is critical for optimizing absorption and distribution in drug discovery programs.
